1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
Description
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative characterized by a methylthio (-SMe) group at the para position and a trifluoromethylthio (-SCF₃) group at the meta position on the aromatic ring. Its molecular formula is C₈H₇F₃N₂S₂, with a molecular weight of 254.3 .
Properties
Molecular Formula |
C8H9F3N2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[4-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-6-3-2-5(13-12)4-7(6)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
CJRCMAVCCYGRSV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Patent-Based Industrial Synthesis
The method described in Chinese Patent CN101781229A outlines a scalable diazotization-reduction sequence starting from para-trifluoromethylaniline. Key steps include:
Diazotization :
- Reactants : Para-trifluoromethylaniline reacts with sodium nitrite (1:1.05–3.00 molar ratio) in hydrochloric acid/water (3–5:1 mass ratio) at –5–15°C.
- pH Control : Sodium carbonate (10–12 wt%) adjusts the reaction medium to pH 5–7, critical for stabilizing the diazonium intermediate.
Reduction :
- Sodium sulfite (25 wt%) reduces the diazonium salt at 0–25°C, followed by hydrochloric acid reflux to yield the hydrazine hydrochloride salt.
- Yield : >75% with 97–99% purity after filtration and drying.
Mechanistic Insight :
The pathway proceeds via nitrosation of the aniline’s amine group, forming a diazonium ion that undergoes sulfite-mediated reduction. Protonation of the N–N bond during reflux facilitates hydrazine formation.
Sequential Sulfuration-Hydrazination Strategy
Nucleophilic Aromatic Sulfuration
Building on VulcanChem’s protocol for structural analogs, the synthesis involves installing methylthio and trifluoromethylthio groups prior to hydrazination:
Step 1: Sulfuration
- Reagents : Sodium methanethiolate (NaSMe) and (trifluoromethyl)sulfenyl chloride (ClSCF₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Yield : 60–70%.
Step 2: Hydrazination
- Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours installs the hydrazine group.
- Yield : 75–85%.
Table 1: Comparative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Sulfuration | NaSMe, ClSCF₃ | DMF | 80°C | 12h | 60–70% |
| Hydrazination | NH₂NH₂·H₂O | EtOH | Reflux | 6h | 75–85% |
Mechanistic Considerations
The electron-withdrawing trifluoromethylthio group activates the phenyl ring for nucleophilic substitution, while the methylthio group stabilizes intermediates through sulfur’s lone pair conjugation.
Radical Trifluoromethylation Approaches
TT-CF₃+OTf– Mediated Synthesis
The trifluoromethyl thianthrenium triflate reagent (TT-CF₃+OTf–) enables radical pathways for introducing SCF₃ groups:
Procedure :
- TT-CF₃+OTf– reacts with pre-functionalized methylthio-phenylhydrazine precursors under blue light irradiation (450 nm).
- Solvent System : Acetonitrile/water (1:1) with 1,2-benzenedithiol as hydrogen donor.
- Yield : 65–78% for model substrates.
Advantage : Avoids harsh diazotization conditions, making it suitable for thermally sensitive intermediates.
Optimization and Challenges
Chemical Reactions Analysis
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds and interact with various biological molecules. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Structural Analogues in Phenylhydrazine Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to methoxy (-OMe) or ethoxy (-OEt) substituents .
- Synthesis Yields : Hydrazine derivatives with trifluoromethylphenyl groups (e.g., 64% yield in ) are typically synthesized via condensation reactions, while those with halogens (e.g., -Cl, -F) show lower yields due to steric and electronic challenges .
Reactivity in Heterocycle Formation
- Triazole-Thione Derivatives : Compounds like 4-(Trifluoromethyl)benzohydrazide (MW 219.18) form triazole-thiones under basic conditions (reflux with NaOH), a method also used for analogs with trifluoromethyl groups .
- Thiazole Derivatives : Hydrazines with nitrophenyl-thiazole moieties (e.g., 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine) exhibit antioxidant activity, suggesting that the target compound’s thioether groups could similarly modulate redox properties .
Anti-Tubercular Activity
- Hydrazides such as (S)-N-(1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide show anti-tubercular activity, with yields up to 72% .
Spectral and Physical Data
Notes:
- The absence of spectral data for the target compound highlights a research gap.
- Chlorophenyl and sulfonyl analogs show distinct $ ^1H $-NMR shifts due to electron-withdrawing effects .
Biological Activity
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a specialized organic compound notable for its unique structural features, which include both methylthio and trifluoromethylthio functional groups attached to a phenyl ring along with a hydrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula: C8H9F3N2S2
- Molecular Weight: 254.3 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CSC1=C(C=CC(=C1)SC(F)(F)F)NN
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The trifluoromethylthio group facilitates electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and influence various biochemical pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of hydrazines, including those similar to this compound, exhibit antimicrobial properties against various pathogens. For instance:
- Acetylcholinesterase Inhibition: Compounds related to this hydrazine have been screened for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives demonstrated IC50 values lower than those of clinically used drugs like rivastigmine, indicating potential as therapeutic agents for neurodegenerative diseases .
- Antitubercular Activity: Similar hydrazine compounds have been reported to show activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM .
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. Studies involving structural analogs have revealed:
- Cell Viability Assays: Compounds were tested against various cancer cell lines, showing significant antiproliferative activity. For example, derivatives exhibited IC50 values as low as 0.051 µM against pancreatic cancer cell lines .
- Mechanism of Action: The anticancer activity is believed to involve DNA intercalation and disruption of cellular processes .
Table: Summary of Biological Activities
Research Highlights
- Inhibition Studies: A study demonstrated that hydrazine derivatives could inhibit AChE and BuChE effectively, suggesting their use in treating Alzheimer's disease.
- Cytotoxicity Testing: Compounds were evaluated for cytotoxic effects on normal human cell lines, revealing that while some showed significant activity against cancer cells, they maintained lower toxicity towards healthy cells .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions of phenylhydrazine derivatives with halogenated ketones or diketones. For example, perhalogenated sulfenyl chlorides (e.g., CF₃CSCl) react with ketones like acetone to form intermediates, which are then condensed with phenylhydrazine under reflux conditions . Key factors affecting yield include:
- Temperature control : Excess heat may lead to decomposition of reactive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic substitution efficiency.
- Stoichiometric ratios : A 1:1 molar ratio of hydrazine to ketone minimizes side reactions.
Yield optimization typically requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for identifying hydrazine NH protons (δ 6.5–8.0 ppm) and distinguishing methylthio (SCH₃) vs. trifluoromethylthio (SCF₃) substituents via splitting patterns and coupling constants .
- Infrared (IR) Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) .
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethylthio group on molecular conformation, as demonstrated in structurally analogous hydrazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in product formation when varying substituents in phenylhydrazine derivatives?
Methodological Answer: Contradictions often arise from competing reaction pathways. For example:
- Electrophilic vs. nucleophilic dominance : Electron-withdrawing groups (e.g., CF₃) on the phenyl ring can redirect condensation from indole formation (common with electron-donating groups) to pyrazole derivatives .
- Byproduct analysis : Use LC-MS to identify unexpected products (e.g., pyrazolones or thiadiazoles) and adjust reaction conditions (e.g., pH, catalyst) to suppress competing mechanisms .
Case studies show that substituent electronic effects must be modeled computationally (DFT) prior to synthesis to predict regioselectivity .
Q. What strategies optimize the stability of this compound under different storage conditions?
Methodological Answer:
- Thermal stability : Store at –20°C in amber vials to prevent photodegradation of the SCF₃ group. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C for similar hydrazines) .
- Moisture sensitivity : Hydrazine derivatives are prone to hydrolysis. Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) during storage .
- Long-term stability assays : Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC purity checks are recommended .
Q. How do substituent effects (methylthio vs. trifluoromethylthio) influence the compound’s reactivity in pharmacological applications?
Methodological Answer:
- Lipophilicity : The trifluoromethylthio group increases logP, enhancing membrane permeability compared to methylthio derivatives. This is quantified via octanol-water partition coefficient assays .
- Metabolic stability : Fluorinated groups resist oxidative degradation in cytochrome P450 enzyme models, as shown in anti-tubercular hydrazine analogs .
- Electron-withdrawing effects : The SCF₃ group reduces electron density on the phenyl ring, altering binding affinities in enzyme inhibition studies (e.g., MAO-B/AChE targets) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data for hydrazine derivatives?
Methodological Answer:
- Tautomeric equilibria : Hydrazine NH protons may exhibit variable chemical shifts due to keto-enol tautomerism. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve ambiguities .
- Crystallographic vs. solution-state data : Discrepancies in bond lengths (e.g., C–S in X-ray vs. NMR) arise from packing effects. Validate with solid-state NMR or Raman spectroscopy .
Methodological Tables
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | |
| Solvent | Ethanol or DMF | |
| Storage Temperature | –20°C (desiccated) | |
| Purity Analysis | HPLC (C18 column, MeOH/H₂O mobile phase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
